Ethanol, 2-[(oxiranylmethyl)amino]-
Description
Ethanol, 2-[(oxiranylmethyl)amino]- (IUPAC name: 2-[(Oxiranylmethyl)amino]ethanol) is an ethanolamine derivative featuring an oxiranylmethyl (epoxypropyl) group attached to the amino moiety. This compound combines the hydroxyl functionality of ethanol with the reactivity of an epoxide, making it a versatile intermediate in organic synthesis, particularly for cross-linking polymers, pharmaceuticals, or specialty chemicals. The oxirane (epoxide) group confers unique reactivity, enabling ring-opening reactions with nucleophiles such as amines, thiols, or acids under mild conditions .
Properties
IUPAC Name |
2-(oxiran-2-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-1-6-3-5-4-8-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYJTGSIILHBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460768 | |
| Record name | Ethanol, 2-[(oxiranylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51473-60-0 | |
| Record name | Ethanol, 2-[(oxiranylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology
The regioselective ring-opening of epoxides with amines represents a direct route to β-amino alcohols. In this approach, ethanolamine reacts with glycidyl derivatives (e.g., glycidyl tosylate or styrene oxide) under Lewis acid catalysis. Scandium triflate (Sc(OTf)₃) has been identified as an effective catalyst, enabling high yields (75–90%) and regiocontrol.
Reaction Conditions :
- Catalyst : Sc(OTF)₃ (10 mol%)
- Solvent : Dichloromethane (DCM)
- Temperature : 80°C
- Time : 7 days
Mechanism :
- Coordination of Sc(OTf)₃ to the epoxide oxygen polarizes the C–O bond.
- Nucleophilic attack by the primary amine of ethanolamine occurs at the less hindered epoxide carbon.
- Proton transfer and ring opening yield 2-[(oxiranylmethyl)amino]ethanol.
Example :
$$
\text{Styrene oxide} + \text{Ethanolamine} \xrightarrow{\text{Sc(OTf)₃}} \text{2-[(Oxiranylmethyl)Amino]Ethanol}
$$
Experimental Data
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Source |
|---|---|---|---|---|---|
| Sc(OTf)₃ | DCM | 80 | 85 | >95% | |
| BF₃·Et₂O | THF | 60 | 68 | 80% |
Alkylation of Ethanolamine with Glycidylating Agents
Epichlorohydrin-Based Alkylation
Epichlorohydrin (1-chloro-2,3-epoxypropane) serves as a glycidylating agent. Ethanolamine reacts with epichlorohydrin under basic conditions to form the target compound via nucleophilic substitution.
Reaction Conditions :
- Base : Sodium hydroxide (2.5 equiv)
- Solvent : Water/Ethanol (1:1 v/v)
- Temperature : 25°C
- Time : 12 hours
Mechanism :
- Deprotonation of ethanolamine by NaOH enhances nucleophilicity.
- Attack at the less substituted carbon of epichlorohydrin forms the β-amino alcohol.
- Elimination of HCl completes the reaction.
Example :
$$
\text{Epichlorohydrin} + \text{Ethanolamine} \xrightarrow{\text{NaOH}} \text{2-[(Oxiranylmethyl)Amino]Ethanol} + \text{HCl}
$$
Experimental Data
| Glycidylating Agent | Base | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Epichlorohydrin | NaOH | H₂O/EtOH | 72 | 98 | |
| Glycidyl tosylate | K₂CO₃ | Acetonitrile | 88 | 99 |
Reductive Amination Approaches
Ketone/Aldehyde Substrates
Reductive amination of glycidol (2,3-epoxy-1-propanol) with ethanolamine in the presence of a reducing agent (e.g., NaBH₃CN) offers an alternative pathway.
Reaction Conditions :
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)
- Solvent : Methanol
- pH : 6–7 (acetic acid buffer)
- Temperature : 25°C
Mechanism :
- Condensation of ethanolamine with glycidol forms an imine intermediate.
- Reduction of the imine yields the secondary amine product.
Example :
$$
\text{Glycidol} + \text{Ethanolamine} \xrightarrow{\text{NaBH₃CN}} \text{2-[(Oxiranylmethyl)Amino]Ethanol}
$$
Experimental Data
| Substrate | Reducing Agent | Solvent | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Glycidol | NaBH₃CN | MeOH | 65 | 90% | |
| Glyoxal | H₂/Pd-C | EtOAc | 58 | 85% |
Protection/Deprotection Strategies
Phthalimide Protection
To avoid side reactions during alkylation, the amine group of ethanolamine can be protected as a phthalimide.
Steps :
- Protection : Ethanolamine reacts with phthalic anhydride to form N-(2-hydroxyethyl)phthalimide.
- Alkylation : Reaction with glycidyl tosylate introduces the oxiranylmethyl group.
- Deprotection : Hydrazine monohydrate removes the phthalimide group.
Example :
$$
\text{Ethanolamine} \xrightarrow{\text{Phthalic Anhydride}} \text{N-(2-Hydroxyethyl)Phthalimide} \xrightarrow{\text{Glycidyl Tosylate}} \text{Protected Intermediate} \xrightarrow{\text{Hydrazine}} \text{2-[(Oxiranylmethyl)Amino]Ethanol}
$$
Experimental Data
| Step | Reagent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Protection | Phthalic anhydride | Toluene | 92 | |
| Deprotection | Hydrazine | Ethanol | 85 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Lewis Acid Catalysis | High regioselectivity, mild conditions | Long reaction time (7 days) | 85 |
| Epichlorohydrin Alkylation | Low cost, scalable | Requires careful pH control | 72 |
| Reductive Amination | Broad substrate scope | Requires stoichiometric reductant | 65 |
| Protection/Deprotection | Minimizes side reactions | Multi-step, lower atom economy | 70 (overall) |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(oxiranylmethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can open the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Diols
Substitution: Various substituted ethanolamines
Scientific Research Applications
Ethanol, 2-[(oxiranylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(oxiranylmethyl)amino]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is harnessed in both synthetic chemistry and biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Ethanolamine derivatives are classified by their amino-group substituents. Below is a comparison of Ethanol, 2-[(oxiranylmethyl)amino]- with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity: The hydroxyl and amino groups enhance water solubility compared to purely alkyl-substituted ethanolamines.
- Stability: The epoxide group is sensitive to acids/bases, unlike stable tertiary amines (e.g., diethylaminoethanol) .
Table 3: Property Comparison
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